The compound 3,7-dimethyl-1-oxaspiro[3.5]nonane; 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran; 5-methyl-2-propan-2-ylcyclohexan-1-ol; 5-methyl-2-propan-2-ylcyclohexan-1-one; (5-methyl-2-propan-2-ylcyclohexyl) acetate; 5-methyl-2-propan-2-ylidenecyclohexan-1-one is a complex organic molecule characterized by multiple cyclic structures and functional groups. This compound exhibits a rich structural diversity due to its spirocyclic and bicyclic frameworks, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C${10}$H${18}$O, with a molecular weight of approximately 154.25 g/mol for the primary component, 3,7-dimethyl-1-oxaspiro[3.5]nonane .
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Here are some safety points to consider:
The chemical reactivity of this compound is primarily attributed to its spirocyclic structure, which allows for various chemical transformations. Key reactions include:
Research indicates that compounds within this class exhibit notable biological activities, including:
The synthesis of this compound can be achieved through various methodologies:
The applications of this compound are diverse:
Several compounds share structural similarities with the target compound, highlighting its uniqueness:
The comparison illustrates that while these compounds share certain features, the intricate arrangements and functional diversity present in 3,7-dimethyl-1-oxaspiro[3.5]nonane et al. set it apart in terms of potential applications and biological activities.
The primary structural motif is 3,7-dimethyl-1-oxaspiro[3.5]nonane, a bicyclic system with oxygen as the spiro atom. This compound comprises two fused rings: a five-membered oxolane (tetrahydrofuran-like) ring and a six-membered cyclohexane ring sharing a single oxygen atom. The spiro junction creates a three-dimensional structure with inherent rigidity, a feature critical for its potential bioactivity and physicochemical properties.
The 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran moiety represents a partially saturated benzofuran system. This structure combines a fused benzene and tetrahydrofuran ring, with methyl groups at positions 3 and 6. The tetrahydrofuran ring introduces flexibility while maintaining aromaticity in the benzene component.
Additional derivatives include:
The IUPAC naming follows systematic rules for spirocyclic and fused-ring systems:
Component | IUPAC Name | Molecular Formula | Molecular Weight |
---|---|---|---|
Spirocyclic Core | 3,7-Dimethyl-1-oxaspiro[3.5]nonane | C₁₀H₁₈O | 154.25 g/mol |
Tetrahydrobenzofuran | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran | C₁₀H₁₄O | 150.22 g/mol |
Cyclohexanol | (2S)-5-Methyl-2-propan-2-ylcyclohexan-1-ol | C₁₀H₂₀O | 156.26 g/mol |
Cyclohexanone | (2S)-5-Methyl-2-propan-2-ylcyclohexan-1-one | C₁₀H₁₈O | 154.25 g/mol |
Acetate Ester | (5-Methyl-2-propan-2-ylcyclohexyl) acetate | C₁₂H₂₂O₂ | 198.30 g/mol |
Cyclohexenone | 5-Methyl-2-propan-2-ylidenecyclohexan-1-one | C₁₀H₁₆O | 152.24 g/mol |
Data sourced from PubChem entries .
Isomerism arises from stereogenic centers in the cyclohexanol and cyclohexanone derivatives. For example, the (2S)-configuration in the alcohol and ketone is distinct from (2R)-isomers, though experimental data on enantiomeric ratios are limited.
Feature | 3,7-Dimethyl-1-Oxaspiro[3.5]nonane | 1-Oxaspiro[3.5]nonane (Unsubstituted) |
---|---|---|
Ring Sizes | 5-membered (oxolane), 6-membered | 5-membered (oxolane), 6-membered |
Substituents | Methyl at C3 and C7 | None |
Molecular Weight | 154.25 g/mol | 126.20 g/mol |
The addition of methyl groups increases steric bulk and lipophilicity compared to the unsubstituted spiro system.
Feature | 3,6-Dimethyl-4,5,6,7-Tetrahydro-1-benzofuran | Benzofuran (Unsaturated) |
---|---|---|
Aromaticity | Partially saturated | Fully aromatic |
Flexibility | Higher (due to tetrahydrofuran ring) | Lower |
Methyl Groups | C3 and C6 | Varies |
The tetrahydrofuran ring in the former reduces π-system interactions, potentially enhancing solubility.
Component | Key Features |
---|---|
Cyclohexanol | Isopropyl and methyl substituents; (2S)-stereochemistry |
Cyclohexanone | Carbonyl group at C1; similar substitution pattern to alcohol |
Acetate Ester | Acetate group at C1; increased molecular weight due to ester functionality |
Cyclohexenone | Exocyclic double bond; potential for conjugation with carbonyl group |
These derivatives exhibit varying degrees of polarity and reactivity, influenced by functional groups (e.g., hydroxyl vs. ketone).